molecular formula C18H28O3 B1616711 Decyl 4-methoxybenzoate CAS No. 6974-04-5

Decyl 4-methoxybenzoate

Cat. No.: B1616711
CAS No.: 6974-04-5
M. Wt: 292.4 g/mol
InChI Key: BENWKHCLHKJAMG-UHFFFAOYSA-N
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Description

Decyl 4-methoxybenzoate (C18H28O3) is an ester derived from 4-methoxybenzoic acid and decyl alcohol. Structurally, it consists of a methoxy-substituted benzene ring esterified with a decyl (C10H21) chain. The methoxy group (-OCH3) at the para position distinguishes it from hydroxybenzoates, influencing its solubility, thermal stability, and chemical reactivity.

Properties

IUPAC Name

decyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-15-21-18(19)16-11-13-17(20-2)14-12-16/h11-14H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENWKHCLHKJAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989904
Record name Decyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-04-5
Record name Benzoic acid, decyl ester
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Decyl 4-methoxybenzoate undergoes hydrolysis under acidic or alkaline conditions, yielding 4-methoxybenzoic acid and decyl alcohol.

Condition Reagents Products Notes
Acidic Hydrolysis HCl/H₂SO₄ (aqueous, reflux)4-Methoxybenzoic acid + Decyl alcoholProceeds via protonation of the ester carbonyl .
Basic Hydrolysis NaOH/KOH (aqueous, reflux)4-Methoxybenzoate⁻ Na⁺ + Decyl alcoholSaponification favored by nucleophilic OH⁻ attack .

Key Findings :

  • Transesterification processes (e.g., with dodecanol) are also feasible under catalytic conditions, highlighting the ester's lability.

  • Stability under standard conditions contrasts with susceptibility to extreme pH .

Oxidative Demethylation

The methoxy group undergoes enzymatic or chemical oxidation to yield phenolic derivatives.

Reagent/System Product Mechanism
Cytochrome P-450 Enzymes Decyl 4-hydroxybenzoateO-dealkylation via radical intermediates .
KMnO₄ (acidic conditions) Decyl 4-hydroxybenzoate + CO₂Oxidative cleavage of the methoxy group .

Evidence :

  • Rhodococcus strains catalyze O-dealkylation of 4-methoxybenzoate analogs, producing 4-hydroxybenzoate derivatives .

  • Binding constants for cytochrome P-450 substrates (e.g., 4-methoxybenzoate: Ks=2.1μMK_s = 2.1 \, \mu M) suggest efficient enzymatic activity .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions ortho/para to the methoxy group, though the ester's electron-withdrawing effect moderates reactivity.

Reaction Reagents Product
Nitration HNO₃/H₂SO₄3-Nitro-decyl 4-methoxybenzoate
Sulfonation H₂SO₄ (fuming)3-Sulfo-decyl 4-methoxybenzoate

Mechanistic Insight :

  • Methoxy directs electrophiles to positions 3 and 5, while the ester group deactivates the ring .

Reduction Reactions

The ester moiety can be reduced to primary alcohols under strong reducing conditions.

Reagent Conditions Product
LiAlH₄ Anhydrous ether, reflux4-Methoxybenzyl alcohol + Decyl alcohol
Catalytic Hydrogenation H₂, Pd/CNot typically reactive (aromatic stability)

Limitations :

  • Cyano groups in related compounds (e.g., cyclopropane tetracarbonitriles) are more reducible than esters.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation and chain fragmentation occur.

Condition Major Products Pathway
Pyrolysis 4-Methoxybenzoic acid + Alkenesβ-scission of the decyl chain.

Stability Profile

  • Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures .

  • Photostability : Susceptible to UV-induced radical formation at the methoxy group .

Biological Interactions

  • Membrane Integration : Amphiphilic structure enables interaction with lipid bilayers, altering membrane fluidity.

  • Enzyme Inhibition : Hydroxybenzoate derivatives (post-demethylation) may interfere with microbial dioxygenases .

Scientific Research Applications

Decyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products as an emollient and fragrance ingredient.

Mechanism of Action

The mechanism of action of decyl 4-methoxybenzoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Hydroxy Groups

Replacing the hydroxyl (-OH) group in decyl 4-hydroxybenzoate with a methoxy (-OCH3) group in decyl 4-methoxybenzoate significantly alters physicochemical properties:

  • Lipophilicity: The methoxy group enhances lipophilicity due to reduced hydrogen bonding capacity compared to the hydroxyl group, making this compound more soluble in nonpolar solvents .
  • Thermal Stability : In metal complexes (e.g., La, Ce, Pr), 4-methoxybenzoate ligands exhibit higher thermal stability than hydroxybenzoates. For example, lanthanide 4-methoxybenzoates decompose at temperatures exceeding 300°C, retaining crystallinity up to 200°C .

Ester Chain Length and Aromatic Substitution

  • Decyl vs. Its reduced chain length compared to this compound likely decreases melting point and increases solubility in polar solvents .
  • Ethoxyphenyl Derivatives : 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate (C18H16O7) introduces a methoxycarbonyloxy group, enhancing steric hindrance and reducing reactivity compared to simpler esters .

Coordination Chemistry and Ionic Character

In metal complexes (e.g., Mn, Ni, Cu), 4-methoxybenzoate ligands exhibit ionic bonding behavior. Infrared spectroscopy (IR) data show symmetrical and antisymmetrical carboxylate vibrations at ~1543 cm<sup>-1</sup> and ~1416 cm<sup>-1</sup>, respectively, with ionic character decreasing as metal atomic number increases (e.g., Mn > Cu) .

Data Table: Comparative Properties of Selected Benzoate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Thermal Stability (°C) Crystallinity
This compound* C18H28O3 292.42 Methoxy, ester >200 (inferred) Likely crystalline
Decyl 4-hydroxybenzoate C17H26O3 278.39 Hydroxy, ester ~180–200 Crystalline
4-Pentylphenyl 4-methoxybenzoate C19H22O3 298.38 Methoxy, aromatic ester Not reported Crystalline powder
Lanthanum 4-methoxybenzoate La(C8H7O3)3·2H2O 657.24 Methoxy, carboxylate Stable to ~300 Isomorphous

*Theoretical data inferred from analogs.

Research Findings and Implications

  • Industrial Relevance: Enhanced lipophilicity makes this compound a candidate for nonpolar solvent-based formulations, contrasting with hydroxybenzoates used in hydrophilic matrices .
  • Analytical Challenges : Differentiation of methoxybenzoates from analogs requires advanced techniques like IR spectroscopy and X-ray diffractometry, as seen in metal-complex studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Decyl 4-methoxybenzoate

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